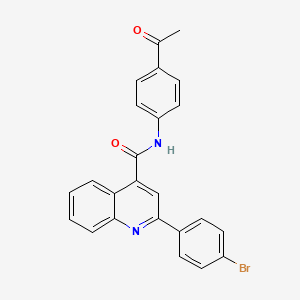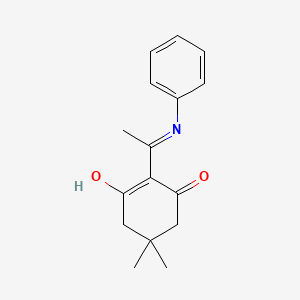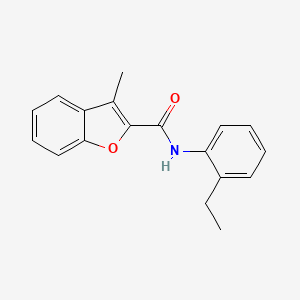
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cancer cell proliferation and bacterial growth. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is a target for many anticancer drugs. It has also been reported to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that can make them resistant to antibiotics. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been reported to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be carried out using readily available starting materials. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit good solubility in organic solvents, making it easy to handle in the lab. However, its low solubility in aqueous solutions can make it challenging to use in biological assays. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has also been found to exhibit poor stability in the presence of light and air, which can limit its shelf life.
Orientations Futures
There are several future directions for the research and development of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Future research could focus on optimizing the synthesis of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide to improve its yield, purity, and stability. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide in vivo, including its absorption, distribution, metabolism, and excretion. Finally, further research could explore the potential of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a lead compound for the development of new anticancer and antibacterial agents.
Méthodes De Synthèse
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been synthesized using various methods, including the Pfitzinger reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The most commonly used method for its synthesis is the Pfitzinger reaction, which involves the reaction of 4-bromoaniline and 4-acetylbenzoic acid with 2-cyanobenzaldehyde in the presence of an acid catalyst. The reaction yields N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a yellow crystalline solid with a melting point of 248-250°C.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-8-12-19(13-9-16)26-24(29)21-14-23(17-6-10-18(25)11-7-17)27-22-5-3-2-4-20(21)22/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSVWMQZQFDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)



![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)